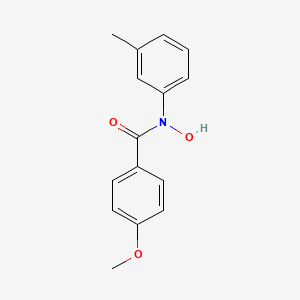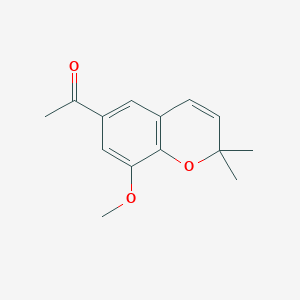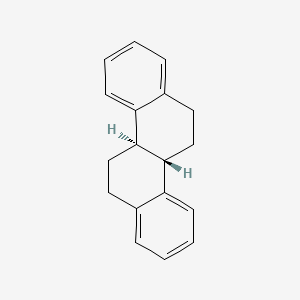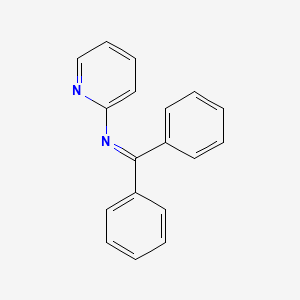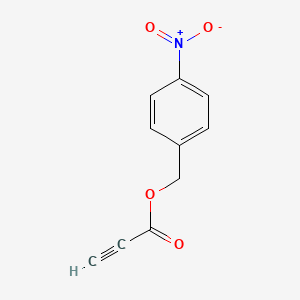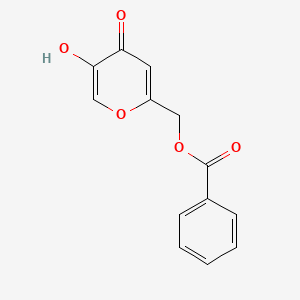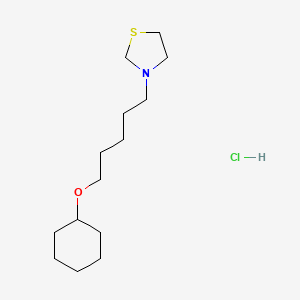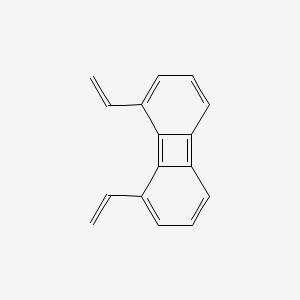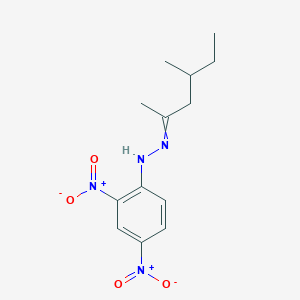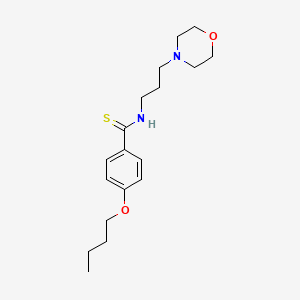
Acridinium, 3,6-bis(dimethylamino)-10-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of applications in pharmacology, photophysics, and material sciences due to their unique structural and chemical properties . Acridinium compounds, in particular, are notable for their ability to intercalate into DNA, making them valuable in various biological and medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 3,6-bis(dimethylamino)-10-ethyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with dimethylamine and ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of acridinium derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridinium compounds .
科学研究应用
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- has a wide range of scientific research applications:
作用机制
The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-ethyl- involves intercalation into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription . The compound’s planar structure allows it to insert between the base pairs of DNA, stabilized by π-stacking interactions .
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
Acridinium, 3,6-bis(dimethylamino)-10-ethyl- is unique due to its specific substitution pattern, which enhances its fluorescence properties and DNA intercalation efficiency compared to other acridine derivatives . This makes it particularly valuable in applications requiring high sensitivity and specificity .
属性
CAS 编号 |
36366-89-9 |
|---|---|
分子式 |
C19H24N3+ |
分子量 |
294.4 g/mol |
IUPAC 名称 |
10-ethyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C19H24N3/c1-6-22-18-12-16(20(2)3)9-7-14(18)11-15-8-10-17(21(4)5)13-19(15)22/h7-13H,6H2,1-5H3/q+1 |
InChI 键 |
FZAPIGUFANVTGF-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


